molecular formula C5H3BF3NO2 B13474135 (2,4,6-Trifluoropyridin-3-yl)boronic acid

(2,4,6-Trifluoropyridin-3-yl)boronic acid

Cat. No.: B13474135
M. Wt: 176.89 g/mol
InChI Key: ZEAPZXCKIQYWPI-UHFFFAOYSA-N
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Description

(2,4,6-Trifluoropyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with three fluorine atoms at positions 2, 4, and 6. The unique electronic properties imparted by the trifluoromethyl groups make this compound a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Trifluoropyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents is often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: (2,4,6-Trifluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed via oxidation.

    Substituted Pyridines: Formed via nucleophilic substitution.

Mechanism of Action

The mechanism of action of (2,4,6-Trifluoropyridin-3-yl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to act as a molecular recognition agent, binding to specific targets such as enzymes and proteins. The trifluoromethyl groups enhance the compound’s electrophilicity, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

  • 2-Fluoro-3-pyridineboronic acid
  • 2-(Trifluoromethyl)pyridine-4-boronic acid
  • 2,4,6-Trifluorophenylboronic acid

Comparison: (2,4,6-Trifluoropyridin-3-yl)boronic acid is unique due to the presence of three fluorine atoms, which significantly alter its electronic properties compared to other boronic acids. This makes it more reactive in certain chemical reactions and enhances its ability to form stable complexes with biological molecules .

Properties

Molecular Formula

C5H3BF3NO2

Molecular Weight

176.89 g/mol

IUPAC Name

(2,4,6-trifluoropyridin-3-yl)boronic acid

InChI

InChI=1S/C5H3BF3NO2/c7-2-1-3(8)10-5(9)4(2)6(11)12/h1,11-12H

InChI Key

ZEAPZXCKIQYWPI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1F)F)F)(O)O

Origin of Product

United States

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